molecular formula C20H30ClN5O6 B586919 Trimazosin-d8 Hydrochloride CAS No. 1794754-67-8

Trimazosin-d8 Hydrochloride

Cat. No.: B586919
CAS No.: 1794754-67-8
M. Wt: 479.988
InChI Key: KJZWJYNJYOFTNQ-OEVGSOSGSA-N
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Description

Trimazosin-d8 Hydrochloride is a deuterated form of Trimazosin, a sympatholytic alpha-1 blocker. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in this compound makes it a valuable tool for studying metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimazosin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Trimazosin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium content and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Trimazosin-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Trimazosin-d8 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and drug interactions.

    Biology: Employed in biological studies to investigate the effects of deuterium labeling on metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.

Mechanism of Action

Trimazosin-d8 Hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but provides valuable insights into the metabolic pathways and interactions of the compound.

Comparison with Similar Compounds

    Trimazosin: The non-deuterated form of Trimazosin-d8 Hydrochloride, used as an alpha-1 blocker.

    Prazosin: Another alpha-1 blocker with a similar mechanism of action but different chemical structure.

    Doxazosin: A longer-acting alpha-1 blocker used in the treatment of hypertension and benign prostatic hyperplasia.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and provides a distinct advantage in metabolic studies. The deuterium atoms replace hydrogen atoms, making the compound more resistant to metabolic degradation and allowing for more accurate tracking in pharmacokinetic studies.

Properties

CAS No.

1794754-67-8

Molecular Formula

C20H30ClN5O6

Molecular Weight

479.988

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H/i6D2,7D2,8D2,9D2;

InChI Key

KJZWJYNJYOFTNQ-OEVGSOSGSA-N

SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl

Synonyms

4-(4-Amino-6,7,8-trimethoxy-2-quinazolinyl)-1-(piperazine-d8)carboxylic Acid 2-Hydroxy-2-methylpropyl Ester Hydrochloride; 

Origin of Product

United States

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